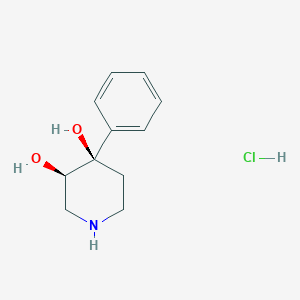

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride

Descripción

(3R,4R)-4-Phenylpiperidine-3,4-diol hydrochloride is a chiral piperidine derivative featuring a phenyl group at the 4-position and hydroxyl groups at the 3- and 4-positions of the piperidine ring. The stereochemistry (3R,4R) is critical for its biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(3R,4R)-4-phenylpiperidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c13-10-8-12-7-6-11(10,14)9-4-2-1-3-5-9;/h1-5,10,12-14H,6-8H2;1H/t10-,11-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGSWATKMINKU-NDXYWBNTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(C2=CC=CC=C2)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@]1(C2=CC=CC=C2)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride can be achieved through several synthetic routes. One common method involves the asymmetric 1,3-dipolar cycloaddition reaction. This reaction typically uses a dipolarophile and an achiral ylide precursor, followed by reduction and catalytic hydrogenation . Another method involves the use of N-BOC-4-amino-3-hydroxy piperidine as an intermediate, which is then converted to the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Analgesic Properties

Research indicates that derivatives of phenylpiperidine compounds have been extensively studied for their analgesic properties. The compound (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is noted for its potential as a narcotic analgesic. Its structural similarity to known analgesics suggests that it may exhibit similar pharmacological effects. Studies have indicated that modifications in the piperidine ring can enhance analgesic potency, making this compound a candidate for further exploration in pain management therapies .

1.2 Opioid Receptor Interaction

The compound has been investigated for its interaction with opioid receptors, particularly the mu-opioid receptor. Such interactions are crucial for developing new analgesics that aim to minimize side effects associated with traditional opioids, such as addiction and tolerance. Research into the stereochemistry of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride has shown that its specific configuration may influence receptor binding affinity and efficacy .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride involves several chemical reactions that can be optimized to improve yield and purity. Various synthetic routes have been explored in literature, focusing on the introduction of functional groups that enhance biological activity while maintaining structural integrity .

2.2 Derivatives as Therapeutics

Several studies have highlighted the development of derivatives from (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride aimed at treating conditions such as chronic pain and anxiety disorders. These derivatives are designed to retain the core structure while introducing modifications that could lead to improved pharmacokinetic profiles or reduced side effects .

Mecanismo De Acción

The mechanism of action of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (3R,4R)-4-Phenylpiperidine-3,4-diol hydrochloride and related compounds:

Key Structural and Functional Insights:

Substituent Effects on Activity :

- The phenyl group in the target compound distinguishes it from analogs like isofagomine (hydroxymethyl) or 6-deoxyfagomine (methyl). Aromatic substituents may enhance binding to hydrophobic enzyme pockets or neurotransmitter transporters .

- Fluorine substitution (e.g., in Paroxetine) improves metabolic stability and bioavailability, but this is absent in the target compound .

Stereochemical Sensitivity :

- The (3R,4R) configuration is shared with isofagomine, which exhibits potent α-glucosidase inhibition. Enantiomeric inversion (e.g., 3S,4S) in pyrrolidine diols () reduces activity, highlighting the importance of stereochemistry .

Therapeutic Potential: Piperidine diols with hydroxyl groups at 3,4-positions (e.g., isofagomine) are established antidiabetic agents, while 4-arylpiperidines (e.g., Paroxetine) target neurological pathways . The target compound’s phenyl group may position it for dual applications, though empirical validation is needed.

Physicochemical Properties :

- The melting points of similar piperidine derivatives range from 175–287°C (), suggesting high thermal stability. Hydrochloride salts generally improve solubility compared to free bases .

Actividad Biológica

(3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to summarize its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with hydroxyl groups at the 3 and 4 positions and a phenyl group at the 4 position. Its molecular formula is C11H15ClN2O2, and it presents as a hydrochloride salt, which enhances its solubility in biological systems.

The biological activity of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride is primarily attributed to its interaction with various neurotransmitter transporters and receptors. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, which are critical in the treatment of neurological disorders such as depression and ADHD .

2. Pharmacological Effects

- Antidepressant Activity : The compound has shown potential in enhancing dopaminergic and noradrenergic signaling, which is crucial for mood regulation. Studies suggest that it could be effective in treating depressive disorders by increasing the availability of these neurotransmitters .

- Anticancer Properties : Preliminary studies indicate that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride showed enhanced apoptosis induction in cancer models compared to standard treatments .

- Neuroprotective Effects : The compound has been explored for its neuroprotective properties against neurodegenerative diseases like Alzheimer's. It has demonstrated the ability to inhibit acetylcholinesterase (AChE) activity, leading to increased acetylcholine levels in the brain .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models of depression, (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride was administered over several weeks. Results indicated significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased dopamine receptor activity and modulation of serotonin pathways .

Case Study 2: Cancer Cell Cytotoxicity

A study evaluated the cytotoxic effects of (3R,4R)-4-Phenylpiperidine-3,4-diol;hydrochloride on human breast cancer cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity. Flow cytometry analyses revealed that treated cells underwent apoptosis via mitochondrial pathways .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes and reaction conditions for (3R,4R)-4-Phenylpiperidine-3,4-diol; Hydrochloride?

Methodological Answer:

Synthesis typically involves stereoselective formation of the piperidine ring followed by diol functionalization and salt formation. Key steps include:

- Ring Formation: Use of chiral catalysts (e.g., asymmetric hydrogenation) to achieve the (3R,4R) configuration.

- Diol Introduction: Oxidation-reduction sequences or enzymatic hydroxylation to install the 3,4-diol groups.

- Hydrochloride Salt Formation: Reaction with HCl in anhydrous ethanol under nitrogen atmosphere .

Example Reaction Conditions:

| Step | Solvent | Catalyst/Reagent | Temperature | Yield (%) |

|---|---|---|---|---|

| Ring Formation | THF | Pd/C, H₂ | 60°C | 75 |

| Diol Functionalization | Methanol | OsO₄, NMO | 0°C → RT | 62 |

| Salt Formation | Ethanol | HCl (gaseous) | RT | 95 |

Reference: Adapted from piperidine synthesis protocols .

Basic: Which analytical techniques are critical for characterizing stereochemical purity?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration (e.g., as demonstrated for (3S,4R)-4-(4-Fluorophenyl)piperidinium chloride) .

- Chiral HPLC: Use columns like Chiralpak® IA with hexane:isopropanol (90:10) to assess enantiomeric excess.

- NMR Spectroscopy: H-H COSY and NOESY to confirm spatial arrangement of substituents .

Advanced: How does stereochemistry impact biological activity in receptor-binding assays?

Methodological Answer:

The (3R,4R) configuration influences binding affinity to targets like opioid or dopamine receptors. For example:

- Docking Studies: Molecular dynamics simulations show enhanced hydrogen bonding with the (3R,4R) isomer due to optimal diol orientation.

- In Vitro Assays: Compare IC₅₀ values of enantiomers using radioligand binding (e.g., μ-opioid receptor assays). Contradictory activity data may arise from impurities; validate via chiral HPLC .

Advanced: What computational strategies predict reactivity and stability of this compound?

Methodological Answer:

- QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with hydrolysis rates of the diol group.

- DFT Calculations: Optimize transition states for acid-catalyzed degradation pathways.

- Reaction Pathway Screening: Use software like Gaussian or ORCA to simulate intermediates, as applied in reaction design .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vivo studies?

Methodological Answer:

- Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations to enhance solubility.

- pH Adjustment: The hydrochloride salt exhibits higher solubility at pH < 3. Test stability under physiological pH using UV-Vis spectroscopy .

Advanced: How to resolve contradictions in reported enzymatic inhibition data?

Methodological Answer:

- Reproduce Assays: Control variables like buffer ionic strength (e.g., Tris vs. phosphate) and enzyme lot variability.

- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity.

- Collaborative Validation: Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence assays) .

Basic: What are the stability profiles under varying storage conditions?

Methodological Answer:

- Thermal Stability: Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks. Monitor via HPLC for diol oxidation.

- Light Sensitivity: Store in amber vials; UV irradiation tests show <5% degradation under 500 lux .

Advanced: How to optimize reaction pathways for scale-up synthesis?

Methodological Answer:

- DoE (Design of Experiments): Vary parameters (temperature, catalyst loading) to maximize yield.

- Flow Chemistry: Continuous synthesis reduces diastereomer formation, as shown in piperidine derivatives .

Basic: What purification techniques ensure high enantiomeric purity?

Methodological Answer:

- Crystallization: Use ethanol/water mixtures for selective crystallization of the hydrochloride salt.

- Flash Chromatography: Silica gel with EtOAc:MeOH (4:1) for preliminary purification .

Advanced: What in silico tools model interactions with cytochrome P450 enzymes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.